Methcathinone hydrochloride, (+)-

Neurotoxicity Dopaminergic Neurons Stereoselectivity

For neuroscientists studying stimulant-induced dopaminergic neurotoxicity, generic or racemic methcathinone introduces unacceptable confounds. The isolated (+)-enantiomer (R(+)-Methcathinone HCl) is the stereochemically pure tool required to dissect neurotoxic mechanisms—showing greater DA neuron toxicity in murine models—decoupled from the locomotor activation driven by the S(-) form. Its use as a certified reference standard also ensures unambiguous isomer identification in forensic toxicology. Procure this specific, high-purity enantiomer to generate reproducible, interpretable structure-activity data.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 152610-69-0
Cat. No. B3322751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethcathinone hydrochloride, (+)-
CAS152610-69-0
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)NC.Cl
InChIInChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/t8-;/m1./s1
InChIKeyLTJXNCHDKYZOSY-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes40 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Methcathinone Hydrochloride (CAS 152610-69-0) for Research: A Defined Stereoisomer for Neuropharmacological Studies


(+)-Methcathinone hydrochloride, also known as R(+)-methcathinone or 2R-ephedrone hydrochloride, is a chiral synthetic cathinone and a β-keto analog of methamphetamine [1]. It is the less behaviorally potent but more neurotoxic enantiomer of the racemic psychostimulant methcathinone, acting primarily as a substrate for dopamine (DAT) and norepinephrine (NET) transporters [2]. Its defined stereochemistry is critical for research, as its pharmacological profile is distinct from its S(-) counterpart, making it an essential tool for dissecting the structure-activity relationships of this class of compounds [1].

The Critical Need for Stereochemical Purity: Why (+)-Methcathinone Hydrochloride Cannot Be Substituted by Racemic or (-)-Methcathinone


Generic substitution with racemic methcathinone or the S(-) enantiomer is scientifically unsound due to the profound stereoselectivity observed in methcathinone's pharmacology. The enantiomers exhibit divergent and even opposing profiles across critical research endpoints, including neurotoxicity, locomotor activity, and serotonin transporter (SERT) interactions [1]. For instance, the R(+) enantiomer is more potent in producing neurotoxic effects on dopamine neurons in mice, while the S(-) enantiomer is a more potent locomotor stimulant [1]. This dissociation of effects means that studies using racemic mixtures cannot differentiate the contribution of each isomer, leading to confounded data. Only the isolated, stereochemically pure (+)-Methcathinone hydrochloride allows for precise, reproducible investigation of these distinct mechanisms [2].

Quantitative Evidence for (+)-Methcathinone Hydrochloride: A Comparative Analysis of Potency and Selectivity


Neurotoxic Potency on Dopamine Neurons: R(+) vs. S(-) Enantiomer

In a direct head-to-head comparison in mice, the R(+) enantiomer of methcathinone was more potent than the S(-) enantiomer at producing neurotoxic effects on brain dopamine (DA) neurons, as assessed by long-term DA axonal marker depletion [1].

Neurotoxicity Dopaminergic Neurons Stereoselectivity

Locomotor Stimulant Activity: R(+) is Less Potent than S(-)

In direct behavioral comparisons, the S(-) enantiomer of methcathinone is a more potent locomotor stimulant in mice than the R(+) enantiomer [1]. This contrasts with the neurotoxicity profile, demonstrating a dissociation of effects between the two isomers.

Locomotor Activity Behavioral Pharmacology Stereoselectivity

In Vitro Potency at the Dopamine Transporter (DAT): Methcathinone vs. Methamphetamine

Methcathinone and its non-keto analog, methamphetamine, show comparable potency at inhibiting dopamine uptake in vitro. For dopamine uptake, the IC50 for methcathinone was 0.36 ± 0.06 μM, while for methamphetamine it was 0.82 ± 0.17 μM, indicating that methcathinone is slightly more potent in this assay [1].

Dopamine Transporter Uptake Inhibition IC50

Abuse-Related Potency in Intracranial Self-Stimulation (ICSS): S(-) is Twice as Potent

In intracranial self-stimulation (ICSS) studies in rats, a behavioral assay of abuse potential, S(-)methcathinone was found to be approximately twice as potent as its R(+) enantiomer in producing abuse-related facilitation of brain reward thresholds [1].

Abuse Liability ICSS Reinforcement

Stability Profile of Methcathinone Analogs: Implications for Solution Handling

Methcathinone analogs are generally stable in acidic solutions (pH 4) but degrade in neutral-to-basic solutions [1]. This class-level finding is critical for handling the R(+) enantiomer; studies or analytical methods requiring aqueous solutions must maintain acidic pH to ensure compound integrity.

Stability pH Degradation Analytical Chemistry

Specialized Research and Forensic Applications for (+)-Methcathinone Hydrochloride


Stereospecific Neurotoxicology: Dissecting Mechanisms of Dopaminergic Injury

As the more potent neurotoxic enantiomer in mouse models, (+)-Methcathinone hydrochloride is an ideal tool for investigating the mechanisms underlying stimulant-induced damage to dopamine neurons [1]. Its use allows researchers to study neurotoxicity in isolation from the more pronounced behavioral activation produced by the S(-) enantiomer, enabling a cleaner dissection of neurotoxic pathways.

Analytical Reference Standard for Forensic and Clinical Toxicology

The compound serves as a critical certified reference material for forensic and clinical toxicology laboratories. Commercially available solutions, such as 1.0 mg/mL in methanol, are used to develop and validate LC/MS or GC/MS methods for the unambiguous identification and quantification of this specific isomer in biological samples, such as urine [1]. This is essential for accurate drug testing and monitoring.

Structure-Activity Relationship (SAR) Studies of Cathinone Derivatives

As the prototypical synthetic cathinone, the pure R(+) enantiomer is a fundamental research tool for SAR studies [1]. It provides a defined chiral baseline for investigating how chemical modifications to the cathinone scaffold alter affinity and efficacy at monoamine transporters (DAT, NET, SERT), which is key to understanding the pharmacology of newer designer drugs.

Investigating Stereoselective Metabolism and Pharmacokinetics

The availability of pure (+)-Methcathinone hydrochloride enables crucial studies into stereoselective metabolism. Researchers can administer the isolated enantiomer to determine its unique pharmacokinetic profile, identify its specific metabolites, and compare it to the profile of the S(-) enantiomer or the racemic mixture [1]. This data is vital for understanding its overall in vivo effects.

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